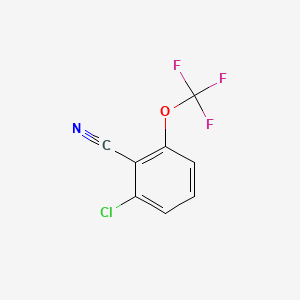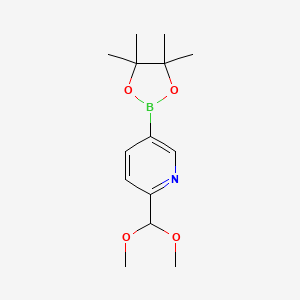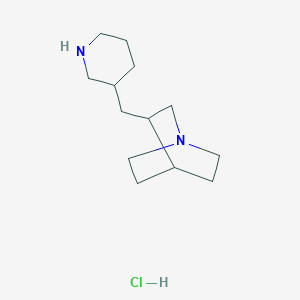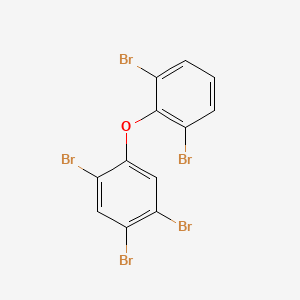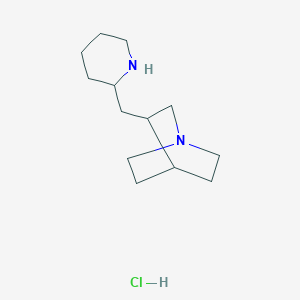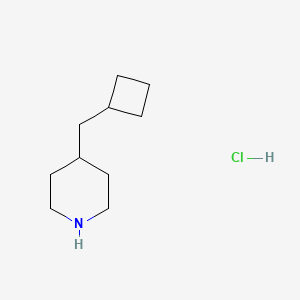
4-(Cyclobutylmethyl)piperidine hydrochloride
Descripción general
Descripción
4-(Cyclobutylmethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1803571-12-1 . Its molecular weight is 189.73 . The IUPAC name for this compound is 4-(cyclobutylmethyl)piperidine hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-(Cyclobutylmethyl)piperidine hydrochloride can be represented by the Inchi Code: 1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H .Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The molecular structure of similar piperidine compounds has been studied extensively. For example, 4-Piperidinecarboxylic acid hydrochloride was characterized using single crystal X-ray diffraction, calculations, and FTIR spectrum, revealing an orthorhombic structure with the piperidine ring in a chair conformation and engaging in various hydrogen bonds and electrostatic interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthetic Chemistry and Drug Synthesis
Piperidine compounds are key intermediates in the synthesis of various pharmaceuticals. An efficient route to 4-(substituted benzyl)piperidines was developed, highlighting the versatility of piperidine structures in organic synthesis (Furman & Dziedzic, 2003). Additionally, the synthesis of 4-Chloropiperidine Hydrochloride from piperidin-4-one hydrochloride demonstrates the adaptability of piperidine derivatives in the synthesis of more complex structures (Zhang, 2010).
Medicinal Chemistry and Biological Studies
Piperidine derivatives have been explored for their biological activities. For instance, spiro-piperidin-4-ones were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing significant in vitro and in vivo potency (Kumar et al., 2008). Also, the cytotoxic effect and molecular docking of a piperidine derivative as a topoisomerase II inhibitor were studied, showing its potential in cancer treatment (Siwek et al., 2012).
Advanced Material Synthesis
Piperidine structures are also pivotal in the synthesis of advanced materials. The microwave-assisted synthesis and antibacterial activity of certain piperidine-containing pyrimidine imines and thiazolidinones showcase the incorporation of piperidine in the development of new materials with biological applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Propiedades
IUPAC Name |
4-(cyclobutylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPTOYIDYHKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



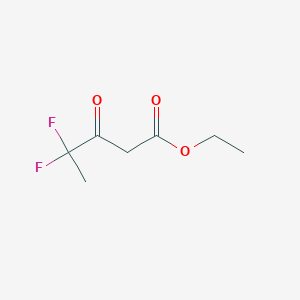
![3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457962.png)
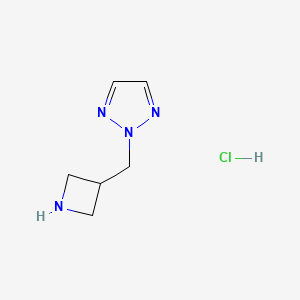
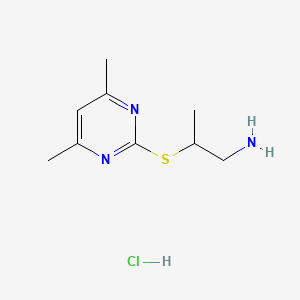
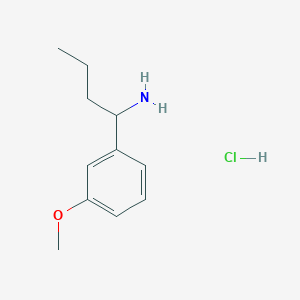
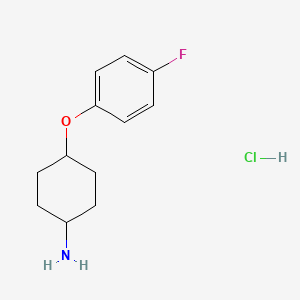
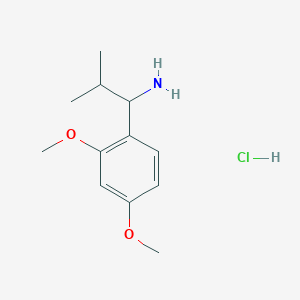
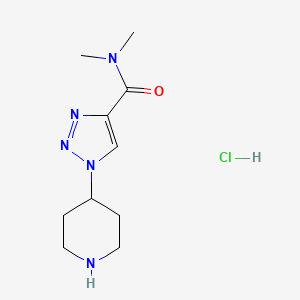
![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)
